C.I. Direct Black 80
Overview
Description
C.I. Direct Black 80 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It is known for its ability to produce deep black shades and is often used in applications where high color strength and fastness properties are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Direct Black 80 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo dyes.
The reaction conditions for these steps include maintaining a low temperature (0-5°C) during diazotization and a slightly alkaline pH during the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reactions are carefully controlled to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Black 80 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo bonds can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds are formed depending on the nucleophile used.
Scientific Research Applications
C.I. Direct Black 80 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and environmental degradation.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of C.I. Direct Black 80 involves its interaction with the substrate (e.g., fabric or biological tissue). The dye molecules form hydrogen bonds and van der Waals forces with the substrate, leading to strong adsorption. In biological systems, the dye can interact with cellular components, leading to staining and visualization .
Comparison with Similar Compounds
C.I. Direct Black 80 is unique among azo dyes due to its high color strength and fastness properties. Similar compounds include:
C.I. Direct Blue 1: Known for its blue shades and used in similar applications.
C.I. Direct Orange 25: Produces orange shades and is used in textile dyeing.
C.I. Direct Red 81: Used for red shades and has applications in both textiles and biological staining
C.I. Direct Black 80 stands out due to its deep black color and excellent fastness properties, making it a preferred choice for applications requiring high durability and color intensity .
Properties
IUPAC Name |
trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRUBUQJRJWPO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23N8Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873429 | |
Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8003-69-8, 6409-32-1, 39384-51-5 | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Direct Black 80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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